[1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol
Description
[1-(3,4-Dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol is a triazole-based compound featuring a 3,4-dichlorophenyl substituent and dual hydroxymethyl groups at positions 4 and 5 of the triazole ring. This structure combines electron-withdrawing chlorine atoms with polar hydroxymethyl moieties, rendering the compound highly relevant for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-7-2-1-6(3-8(7)12)15-10(5-17)9(4-16)13-14-15/h1-3,16-17H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAYCNQKIBAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(N=N2)CO)CO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) salts.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the triazole derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The dichlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The triazole ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Cancer Research
In cancer research, [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol has shown promise as an inhibitor of specific cancer cell lines. For instance, it was tested against breast cancer cells, where it induced apoptosis through the activation of caspase pathways . This suggests its potential as a therapeutic agent in oncology.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
Fungicidal Properties
The compound has been evaluated for its fungicidal properties against various plant pathogens. In controlled studies, it demonstrated effective inhibition of fungal growth in crops like wheat and corn . This positions it as a candidate for developing new agricultural fungicides.
Herbicide Potential
Additionally, preliminary research indicates that this compound may possess herbicidal activity. Field trials have shown reduced weed populations in treated areas compared to controls .
Material Science Applications
Polymer Development
In material science, the compound has been incorporated into polymer matrices to enhance their mechanical properties. Studies show that polymers modified with this triazole derivative exhibit improved tensile strength and thermal stability .
Nanotechnology
Moreover, this compound has been used in the synthesis of nanoparticles for drug delivery systems. These nanoparticles facilitate targeted delivery of therapeutic agents to specific cells or tissues .
Case Studies
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following triazole derivatives share structural similarities with the target compound, differing primarily in substituents and functional groups:
Physicochemical and Pharmacological Properties
- Polarity and Solubility: The dual hydroxymethyl groups in the target compound likely confer higher aqueous solubility compared to analogues like 1-[1-(3,5-dichlorophenyl)-5-methyltriazol-4-yl]ethanone (methyl/ethanone substituents reduce polarity) . Conversely, sulfonyl or α-ketoester groups (e.g., in ) increase molecular weight and polarity but may reduce membrane permeability.
Bioactivity :
Chlorophenyl-substituted triazoles (e.g., 3,4-dichlorophenyl in ) are associated with antimicrobial and antifungal activity due to halogen-mediated interactions with biological targets. The target compound’s hydroxymethyl groups could modulate toxicity or enhance target binding via H-bonding.Synthetic Accessibility :
The synthesis of triazole derivatives often employs click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution. For example, and describe thiol-alkylation and α-halogenated ketone reactions to introduce substituents . The target compound’s hydroxymethyl groups may require protective-group strategies during synthesis.
Crystallographic and Computational Insights
- Crystal Packing :
Triazoles with α-ketoester groups (e.g., ) form self-assembled dimers via O···π-hole interactions, stabilized by tetrel bonding. The target compound’s hydroxymethyl groups could promote H-bonded networks, influencing solid-state stability. - For the target compound, electron-deficient dichlorophenyl and electron-rich hydroxymethyl regions may guide intermolecular interactions.
Biological Activity
The compound [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol , often referred to in the literature as a triazole derivative, has garnered research interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 265.12 g/mol. The presence of a triazole ring and a hydroxymethyl group contributes to its biological activity, particularly in inhibiting certain enzymes and pathways involved in disease processes.
Research indicates that triazole derivatives can exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many triazoles act as inhibitors of specific enzymes, such as Stearoyl-CoA Desaturase (SCD), which is involved in lipid metabolism and has implications in metabolic disorders like obesity and diabetes.
- Antimicrobial Activity : Some studies suggest that triazole compounds possess antimicrobial properties against a range of pathogens.
- Antioxidant Properties : The antioxidant capacity of these compounds may contribute to their protective effects against oxidative stress-related diseases.
Biological Activity Overview
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry highlighted the effectiveness of triazole derivatives like this compound in inhibiting SCD. The study demonstrated that this compound significantly reduced SCD activity in vitro, suggesting potential applications in treating metabolic syndromes associated with dysregulated lipid metabolism.
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial efficacy of triazoles, researchers found that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods, showcasing its potential as an antimicrobial agent.
Case Study 3: Antioxidant Activity
A recent study evaluated the antioxidant properties of various triazole derivatives. The results indicated that compounds similar to this compound exhibited significant free radical scavenging activities. The DPPH assay revealed an IC50 value indicating effective antioxidant capacity.
Q & A
Q. What are the established synthetic routes for [1-(3,4-dichlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. For example, a dichlorophenyl-substituted alkyne can react with an azide-functionalized hydroxymethyl precursor under reflux in ethanol, followed by purification via column chromatography . Reaction optimization (e.g., solvent choice, catalyst loading) is critical to achieving high yields, as steric hindrance from the dichlorophenyl group may slow cyclization.
Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the primary method for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis to confirm hydroxymethyl group orientation .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like MCF-7) are standard. IC50 values should be determined using dose-response curves (e.g., 0.1–100 μM range). Parallel testing on non-cancerous cells (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can computational methods like DFT elucidate electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and nucleophilic/electrophilic sites. For instance, the dichlorophenyl group’s electron-withdrawing effect lowers HOMO energy, influencing interactions with biological targets like kinases .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Validate purity via HPLC (>95%) and standardize protocols (e.g., ATP-based viability assays). Cross-reference with structural analogs (e.g., triazoles with varying substituents) to identify structure-activity relationships (SAR) .
Q. How is the compound’s mechanism of action probed at the molecular level?
Use techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to target proteins (e.g., JNK kinases). Molecular docking (AutoDock Vina) can model interactions, focusing on hydrogen bonding between hydroxymethyl groups and catalytic residues .
Methodological Considerations
Q. What analytical techniques confirm structural integrity post-synthesis?
- NMR : H and C NMR to verify triazole ring formation (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl groups (δ 3.5–4.5 ppm).
- FTIR : Peaks at 3200–3500 cm (O–H stretch) and 1600–1650 cm (C=N stretch) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. How are solvent effects managed in reactivity studies?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxymethyl group, while protic solvents (e.g., MeOH) may stabilize intermediates via hydrogen bonding. Solvent choice should align with reaction kinetics data from UV-Vis monitoring .
Data Interpretation Challenges
Q. How are crystallographic disorder issues resolved in structural reports?
In SHELXL, use PART commands to model disordered atoms (e.g., dichlorophenyl rotation) and apply restraints (e.g., SIMU, DELU) to refine thermal parameters. Olex2 or Mercury visualization tools aid in validating hydrogen-bonding networks .
Q. What statistical methods validate reproducibility in biological assays?
Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) for triplicate experiments. Report confidence intervals (95%) and effect sizes to distinguish true activity from experimental noise .
Emerging Research Directions
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?
The triazole nitrogen atoms and hydroxymethyl groups are potential coordination sites for metals (e.g., Cu). Test via titration experiments monitored by UV-Vis or EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
